molecular formula C19H24N2O5S B3706128 ethyl {(5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

ethyl {(5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

Cat. No.: B3706128
M. Wt: 392.5 g/mol
InChI Key: KTJWYEOVZYPVRG-MHWRWJLKSA-N
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Description

Ethyl {(5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is a complex organic compound with a unique structure that includes a thiazolidine ring, a benzylidene group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {(5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate typically involves a multi-step process. One common method includes the condensation of 4-(diethylamino)-2-methoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by esterification with ethyl acetate. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl {(5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce benzyl derivatives .

Scientific Research Applications

Ethyl {(5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl {(5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl {(5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 2-[(5E)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-5-20(6-2)14-9-8-13(15(11-14)25-4)10-16-18(23)21(19(24)27-16)12-17(22)26-7-3/h8-11H,5-7,12H2,1-4H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJWYEOVZYPVRG-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)OCC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)OCC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl {(5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
Reactant of Route 2
Reactant of Route 2
ethyl {(5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
Reactant of Route 3
Reactant of Route 3
ethyl {(5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
Reactant of Route 4
ethyl {(5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
Reactant of Route 5
ethyl {(5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
Reactant of Route 6
ethyl {(5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

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